1-(Pyrrolidin-1-yl)-2-(spiro[chroman-2,4'-piperidin]-4-yl)ethanone
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Overview
Description
1-(Pyrrolidin-1-yl)-2-(spiro[chroman-2,4’-piperidin]-4-yl)ethanone is a complex organic compound that features a pyrrolidine ring, a spirochroman moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-1-yl)-2-(spiro[chroman-2,4’-piperidin]-4-yl)ethanone typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the spirochroman moiety: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the piperidine ring: This step might involve a nucleophilic substitution reaction.
Attachment of the pyrrolidine ring: This can be done through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-1-yl)-2-(spiro[chroman-2,4’-piperidin]-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction could involve the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions could occur depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-yl)-2-(spiro[chroman-2,4’-piperidin]-4-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(Pyrrolidin-1-yl)-2-(spiro[chroman-2,4’-piperidin]-4-yl)ethanone: can be compared with other spiro compounds or those containing pyrrolidine and piperidine rings.
Spiro[chroman-2,4’-piperidin]-4-yl derivatives: These compounds share the spirochroman moiety and might have similar properties.
Uniqueness
The uniqueness of 1-(Pyrrolidin-1-yl)-2-(spiro[chroman-2,4’-piperidin]-4-yl)ethanone lies in its combination of three distinct structural features, which could confer unique chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
1-pyrrolidin-1-yl-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-18(21-11-3-4-12-21)13-15-14-19(7-9-20-10-8-19)23-17-6-2-1-5-16(15)17/h1-2,5-6,15,20H,3-4,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTIMWWNKMTVCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2CC3(CCNCC3)OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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